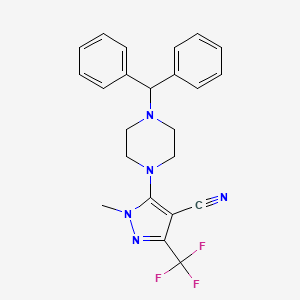

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

Description

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and a benzhydrylpiperazine substituent at the 5-position. This structural complexity suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes where lipophilic aromatic groups (e.g., benzhydrylpiperazine) and electron-withdrawing substituents (e.g., trifluoromethyl and carbonitrile) play critical roles .

Properties

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N5/c1-29-22(19(16-27)21(28-29)23(24,25)26)31-14-12-30(13-15-31)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIUZUVXOHJJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.

Pyrazole Ring Formation: The next step is the synthesis of the pyrazole ring. This can be achieved by reacting 1-methyl-3-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.

Coupling Reaction: The final step involves coupling the 4-benzhydrylpiperazine with the pyrazole derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reaction Optimization and Conditions

While direct data for this specific compound is limited, insights from related pyrazole derivatives highlight critical parameters:

Pyrazole Ring Formation

The pyrazole core is typically formed through 1,3-dipolar cycloaddition reactions or cyclization of enamine intermediates. For example:

-

Three-component reactions : Azolium intermediates react with malononitrile and phenylhydrazine derivatives to form pyrazoles, as observed in related studies .

-

Role of catalysts : Fe₃O₄@SiO₂@Tannic acid nanoparticles stabilize intermediates and enable mechanochemical synthesis at room temperature .

Substitution and Coupling

-

Trifluoromethyl group : Likely introduced via electrophilic substitution (e.g., using Ullmann coupling) or direct fluorination.

-

Benzhydrylpiperazine attachment : May involve reductive amination or nucleophilic substitution, requiring careful control of pH and solvent .

Analytical and Structural Validation

-

Spectroscopic methods : NMR (¹H, ¹³C), FTIR, and mass spectrometry are used to confirm substitution patterns and functional groups .

-

Elemental analysis : Verifies molecular composition, particularly for heteroatoms (N, O) and fluorine content .

Reactivity and Functional Groups

The compound’s reactivity stems from:

-

Electrophilic sites : The aromatic rings and carbonyl groups may undergo electrophilic substitution or addition.

-

Nucleophilic sites : The piperazine and pyrazole nitrogen atoms could participate in alkylation or acylation.

-

Trifluoromethyl group : Enhances stability and lipophilicity, influencing biological activity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Research indicates that this compound may exhibit various pharmacological activities, such as:

- Antidepressant Effects: The piperazine moiety is known for its interaction with serotonin receptors, suggesting potential antidepressant properties.

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound could inhibit tumor growth by targeting specific cancer pathways.

- Neurological Applications: Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds were synthesized and evaluated for their affinity towards serotonin receptors. The findings highlighted the potential of these compounds in developing new antidepressants.

Synthetic Chemistry

Synthesis Routes:

The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions:

- Formation of the Piperazine Derivative: This involves reacting benzhydryl chloride with piperazine in the presence of a base.

- Synthesis of the Pyrazole Moiety: Achieved through cyclization reactions involving hydrazine and appropriate diketones or β-keto esters.

- Final Coupling Reaction: The final product is obtained by coupling the piperazine derivative with the pyrazole derivative using coupling agents like EDCI.

Efficiency Improvements:

Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact, including the use of continuous flow reactors .

Material Science

The structural features of this compound make it suitable for developing advanced materials. Its incorporation into polymers can lead to materials with enhanced electrical conductivity or fluorescence properties.

Industrial Applications:

Research has indicated that compounds similar to this one can be utilized in creating conductive polymers or as additives in coatings to improve performance characteristics .

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

- Structural Diversity: The target compound’s benzhydrylpiperazine group distinguishes it from 1,3,4-oxadiazole derivatives (e.g., compounds in Table 1), which instead feature thioether-linked aromatic or heterocyclic substituents.

- Synthetic Yields: Derivatives like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole achieve higher yields (83.3%) than bromopropanoyl-substituted pyrazoles (61.76%), suggesting that thioether formation is more efficient than acylative substitutions under similar conditions .

- Thermal Stability : The oxadiazole derivatives exhibit melting points above 100°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) facilitated by their rigid heterocyclic cores. The target compound’s melting point is unreported but may vary due to its flexible piperazine group .

Pharmacological and Functional Comparisons

Receptor Binding and Enzyme Inhibition

- This suggests that the benzhydrylpiperazine group in the target compound may similarly enhance interactions with enzyme active sites or hydrophobic pockets.

Biological Activity

5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a compound with significant pharmacological potential, particularly in the realm of anti-inflammatory and analgesic activities. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molar mass of 372.38 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, potentially improving the compound's pharmacokinetic properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, a series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The compound demonstrated significant COX-2 inhibitory activity with an IC50 value indicating effective inhibition compared to standard anti-inflammatory agents like diclofenac .

Table 1: COX Inhibition Data

Analgesic Activity

In vivo studies have shown that compounds similar to this compound exhibit analgesic effects through various mechanisms, including central and peripheral pathways. The analgesic activity was assessed using models such as the formalin test and the hot plate test, where the compound demonstrated significant pain relief comparable to established analgesics .

Study on In Vivo Efficacy

A study conducted by Akhtar et al. synthesized several pyrazole derivatives, including this compound, and evaluated their anti-inflammatory efficacy in carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced edema formation, supporting its potential as an effective anti-inflammatory agent .

Toxicological Profile

The acute oral toxicity studies revealed that the compound had an LD50 greater than 2000 mg/kg in mice, indicating a favorable safety profile for further development into therapeutic applications .

The precise mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways through COX inhibition and possibly interference with pro-inflammatory cytokine signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving triazenylpyrazole precursors. Key steps include:

- Cyclization and functionalization : Use methylene chloride as a solvent, azido(trimethyl)silane as an azide source, and trifluoroacetic acid as a catalyst at 50°C for 16 hours .

- Purification : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate, 0–25%) achieves 88% yield .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 7.5 equiv azido reagent) to minimize side products .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR : Use NMR (400 MHz) and NMR (100 MHz) in chloroform-d to confirm substituent positions (e.g., benzhydrylpiperazine at C4, trifluoromethyl at C3) .

- HRMS : Validate molecular formula (e.g., C12H10N6, [M] 238.0961) with <1 ppm error .

- IR : Identify functional groups (e.g., C≡N stretch at 2231 cm, azide peaks at 2139 cm) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in synthetic yields when using different precursors (e.g., triazenylpyrazole vs. acyl thiourea intermediates)?

Methodological Answer:

- Precursor reactivity : Triazenylpyrazoles (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) may offer higher yields due to stabilized intermediates, while acyl thiourea routes require stringent anhydrous conditions .

- Side-product analysis : Compare LC-MS profiles to identify competing pathways (e.g., dimerization or hydrolysis) and adjust protecting groups or reaction times .

Q. What experimental design principles should guide molecular docking studies targeting this compound’s biological activity?

Methodological Answer:

- Target selection : Prioritize receptors with known pyrazole affinity (e.g., carbonic anhydrases, prostaglandin synthases) based on structural analogs .

- Validation : Cross-reference docking scores (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (IC50 values) to assess predictive accuracy .

Q. How can statistical methods like Design of Experiments (DoE) optimize reaction parameters for scale-up?

Methodological Answer:

Q. What purification challenges arise during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct removal : Use dry-load silica chromatography to separate azide byproducts, which co-elute with the target under isocratic conditions .

- Solvent selection : Ethyl acetate/cyclohexane gradients improve resolution of polar intermediates (Rf = 0.58) .

Q. How can thermal stability be assessed during prolonged reactions?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

Q. How can researchers develop validated analytical methods for quantifying impurities?

Methodological Answer:

Q. What mechanistic insights can be gained from intermediate isolation (e.g., 5-chloro-3-methylpyrazole derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.